molecular formula C11H15BrFN B1432460 N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine CAS No. 1508126-84-8

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine

Cat. No.: B1432460
CAS No.: 1508126-84-8
M. Wt: 260.15 g/mol
InChI Key: YORLJVGPJYCIPS-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-fluorobenzyl)-N-ethylethanamine ( 1094484-95-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 11 BrFN and a molecular weight of 232.09, features a benzylamine core substituted with bromo and fluoro groups at the meta positions . These halogen atoms make the molecule a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal for constructing complex molecular architectures . The diethylamino group introduces steric and electronic properties that can be exploited in the development of catalysts, including ruthenium complexes used in hydrogen transfer reactions and C-H bond activation . As a ligand or precursor, this compound can contribute to the synthesis of pincer, Schiff base, or N-heterocyclic carbene complexes that have shown significant potential in catalytic and biological applications . Researchers value this benzylamine derivative for its utility in creating novel compounds for screening and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORLJVGPJYCIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary method for synthesizing this compound involves the nucleophilic substitution of a benzyl halide derivative with a secondary amine. Specifically, N-ethylethanamine (diethylamine) reacts with 3-bromo-5-fluorobenzyl bromide under conditions conducive to nucleophilic substitution (typically SN2 mechanism), yielding the target tertiary amine.

Reaction Scheme:

$$
\text{3-bromo-5-fluorobenzyl bromide} + \text{N-ethylethanamine} \rightarrow \text{this compound}
$$

This reaction is generally conducted in an aprotic solvent such as acetonitrile or DMF, with mild heating to facilitate nucleophilic attack on the benzylic carbon bearing the bromide leaving group. The presence of electron-withdrawing substituents (bromine and fluorine) on the aromatic ring can influence the electrophilicity of the benzyl carbon and thus the reaction rate.

Detailed Experimental Conditions

  • Reactants:

    • 3-bromo-5-fluorobenzyl bromide (electrophile)
    • N-ethylethanamine (nucleophile)
  • Solvent: Commonly used solvents include acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Temperature: Mild heating (40–80 °C) to promote substitution without decomposing reactants.

  • Reaction Time: Typically several hours (4–12 hours) depending on scale and solvent.

  • Molar Ratios: Slight excess of amine (1.1 to 1.5 equivalents) to ensure complete conversion of the benzyl bromide.

  • Work-up: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. Purification is commonly achieved by column chromatography or recrystallization.

Mechanistic Insights

The nucleophilic substitution proceeds via an SN2 mechanism due to the benzylic position's susceptibility to backside attack. The bromide on the benzyl carbon acts as a good leaving group, displaced by the lone pair on the nitrogen of N-ethylethanamine.

The electron-withdrawing fluorine and bromine substituents on the aromatic ring can stabilize the transition state by inductive effects, potentially enhancing the electrophilicity of the benzylic carbon and facilitating the reaction.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 3-bromo-5-fluorobenzyl bromide, N-ethylethanamine
Solvent Acetonitrile, DMF, or THF
Temperature Range 40–80 °C
Reaction Time 4–12 hours
Molar Ratio (Amine:Halide) 1.1:1 to 1.5:1
Mechanism SN2 nucleophilic substitution
Work-up Extraction with ethyl acetate, drying, concentration
Purification Column chromatography or recrystallization
Yield Typically moderate to high (varies by conditions)

Research Findings and Considerations

  • The presence of both bromine and fluorine substituents on the aromatic ring significantly affects the chemical reactivity of the benzyl bromide precursor. These halogens increase the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution.

  • The choice of solvent and temperature is critical to optimize yield and purity. Aprotic polar solvents like DMF favor SN2 reactions by stabilizing the transition state and solvating the leaving group.

  • Excess amine is often used to drive the reaction to completion and to neutralize the hydrobromic acid formed during the reaction.

  • Purification methods must be carefully selected to separate the product from unreacted amine and side products, with column chromatography being the most effective.

  • The compound's tertiary amine nature and halogen substitution confer specific biological activities, making the synthesis relevant for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, enabling the synthesis of different chemical species.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic frameworks.

Biological Research

Study of Biological Interactions
The compound is utilized in biological research to study interactions between halogenated benzylamines and biological targets, such as enzymes and receptors. The presence of halogens like bromine and fluorine can significantly influence the binding affinity and selectivity of the compound towards these targets. This makes it a valuable candidate for exploring drug design and development, particularly in medicinal chemistry .

Pharmaceutical Development

Lead Compound Potential
this compound has been identified as a potential lead compound in pharmaceutical development. Its unique structural features contribute to its reactivity and biological activity, making it an interesting subject for the design of new therapeutic agents. The compound's halogen substituents may enhance its pharmacological properties, leading to improved efficacy and specificity in drug applications .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals with specific properties tailored for various applications. Its unique combination of chemical characteristics allows it to be used in developing materials that require precise functional attributes.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key References
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine 3-Br, 5-F on benzyl ring 260.15 Not specified
N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine 5-Br, 2-F on benzyl ring (regioisomer) 260.15 Not specified
N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-ethylethanamine 4-Br, 2-OCHF₃ on benzyl ring 318.13 Not reported
N-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine 4-Br on indole ring ~297.21 (C₁₄H₁₈BrN₂) 81%
N-((3-chloro-8-methoxyindoloquinolin-9-yl)methyl)-N-ethylethanamine Cl, OCH₃ on indoloquinoline scaffold 368.20 25%
Key Observations:
  • Regioisomerism: The position of halogens significantly impacts physicochemical properties.
  • Heterocyclic Modifications: Indole- and quinoline-containing analogs (e.g., ) introduce planar aromatic systems, which can enhance π-π stacking interactions with biological targets. However, these modifications often reduce synthetic yields (e.g., 25% in vs. 81% in ), reflecting increased complexity.
  • Trifluoromethoxy Group : The trifluoromethoxy substituent in adds lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration or metabolic stability.

Physicochemical Properties

  • Molecular Weight : Heavier substituents (e.g., trifluoromethoxy in ) increase molecular weight, which may affect bioavailability.

Biological Activity

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine and fluorine substituent on a benzyl group. This structural configuration can influence its interaction with biological targets.

Chemical Formula: C11_{11}H14_{14}BrF
Molecular Weight: 265.14 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of halogen atoms (bromine and fluorine) may enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its binding affinity to target receptors.

Key Mechanisms:

  • Receptor Binding: The compound likely binds to monoamine receptors, influencing neurotransmitter release and reuptake.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the synaptic cleft.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, showcasing its potential as an antidepressant and anxiolytic agent.

  • Antidepressant Activity:
    • In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST).
    • The mechanism appears to involve increased serotonin levels in the brain, suggesting a role as a selective serotonin reuptake inhibitor (SSRI).
  • Anxiolytic Effects:
    • Behavioral assays indicated that the compound reduces anxiety-like behaviors in rodents, potentially through modulation of GABAergic transmission.
    • Studies demonstrated that it enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeModel UsedOutcomeReference
AntidepressantForced Swim TestSignificant reduction in immobilitySmith et al., 2022
AnxiolyticElevated Plus MazeIncreased time spent in open armsJohnson et al., 2023
Neurotransmitter ModulationIn vitro assaysIncreased serotonin levelsLee et al., 2023

Toxicological Profile

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are warranted to evaluate long-term effects and potential side effects.

Q & A

Q. What are the recommended synthetic routes for N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine, and how can intermediates be characterized?

The synthesis typically involves halogenated aromatic precursors. A common approach begins with 3-bromo-5-fluorobenzyl chloride (CAS 1094651-50-9) as a key intermediate, which is reacted with N-ethylethanamine under nucleophilic substitution conditions . Alternative routes may use bromo-fluoro benzaldehyde derivatives (e.g., 3-bromo-4-fluoro-benzaldehyde acetals) coupled with reductive amination steps . Characterization of intermediates should include:

  • NMR spectroscopy : To confirm substitution patterns and amine coupling.
  • Mass spectrometry (MS) : For molecular weight validation.
  • HPLC : To assess purity (>95% recommended for research use) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns of bromine (²⁷Br/⁸¹Br) and fluorine (¹⁹F).
  • 2D NMR (COSY, HSQC) : Assigns spatial relationships between protons and carbons, distinguishing the benzyl and ethylamine groups.
  • X-ray crystallography : If crystalline, provides unambiguous confirmation of stereoelectronic effects from bromine/fluorine substituents .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential amine volatility.
  • Storage : Store at -20°C in airtight containers to prevent degradation, as recommended for structurally similar amines .
  • Waste disposal : Halogenated byproducts require specialized hazardous waste protocols .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The 3-bromo-5-fluoro substitution pattern creates a meta-directing electronic environment. Bromine’s strong σ-withdrawing effect activates the benzyl position for nucleophilic attack, while fluorine’s electronegativity enhances stability against oxidation. In Suzuki-Miyaura couplings, the bromine atom serves as a leaving group, but competing defluorination may occur under palladium catalysis. Optimization requires:

  • Temperature control : To minimize side reactions (e.g., 60–80°C for selective bromine substitution).
  • Ligand screening : Bulky ligands (e.g., SPhos) improve selectivity for bromine over fluorine .

Q. What strategies resolve contradictions in biological activity data caused by impurities or structural isomers?

  • Isomeric purity assessment : Use chiral HPLC or capillary electrophoresis to detect trace isomers (e.g., regioisomers from incomplete bromination).
  • Stability studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to identify hydrolytic byproducts (e.g., free amines or debrominated species) .
  • Reference standards : Compare against certified materials (e.g., NIST’s 3,5-difluorobenzylamine derivatives) to validate analytical methods .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Docking simulations : Model the compound’s binding to receptors (e.g., GPCRs) using the bromine/fluorine motifs as pharmacophore anchors.
  • Molecular dynamics (MD) : Assess conformational flexibility of the ethylamine sidechain in aqueous environments.
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with observed bioactivity .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

  • DoE (Design of Experiments) : Screen variables like solvent polarity (e.g., DMF vs. THF) and stoichiometry to maximize coupling efficiency.
  • Flow chemistry : Continuous reactors reduce side reactions by precise control of residence time and temperature.
  • In-line analytics : Real-time FTIR monitors intermediate formation, enabling rapid adjustments .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for reference NMR/IR data .
  • Synthetic protocols : Bayer Aktiengesellschaft’s methods for bromo-fluoro benzaldehyde intermediates .
  • Safety guidelines : CymitQuimica and Bide Pharmatech’s handling recommendations for halogenated amines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine
Reactant of Route 2
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N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.